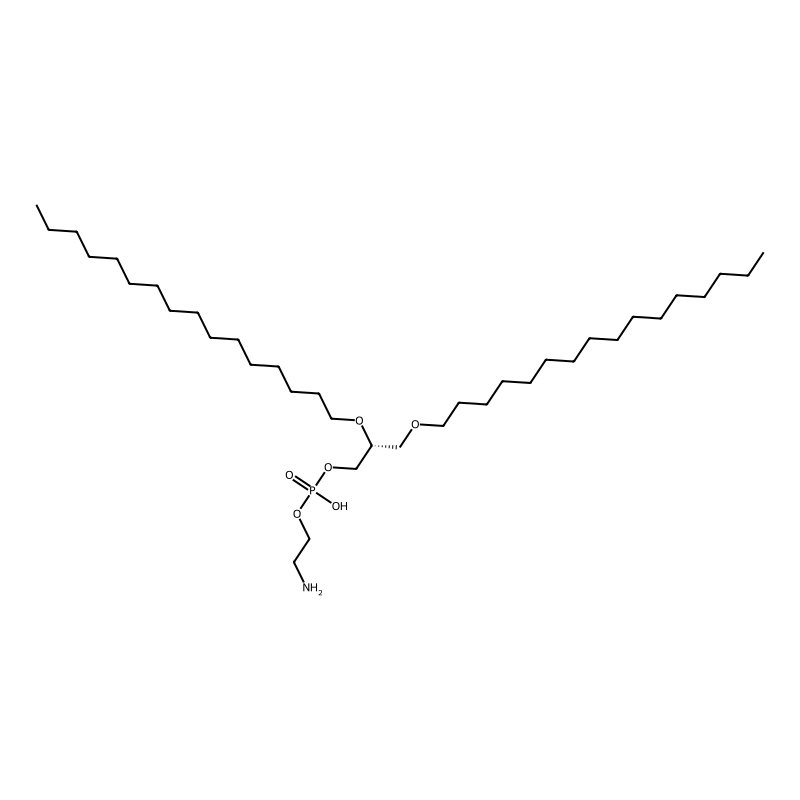

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Potential Applications:

-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate (2-AEP) is a synthetic molecule with potential applications in various scientific research fields. Its structure incorporates several functional groups, including:

- A phosphate group (PO₄³⁻), which is commonly found in biological molecules such as DNA and RNA and plays a crucial role in energy transfer processes within cells.

- An amino group (NH₂), which is present in amino acids, the building blocks of proteins.

- Two hexadecyloxy chains (C₁₆H₃₃O-), which are long, fatty acid-like chains that can interact with lipids (fats) and influence their properties.

These combined features endow 2-AEP with interesting amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This characteristic allows it to potentially interact with both water and organic environments, making it a potential candidate for various research applications.

Areas of Scientific Research:

While 2-AEP is not a commonly studied molecule, its properties have sparked interest in several areas of scientific research, including:

- Drug delivery: Researchers are exploring the potential of 2-AEP as a carrier molecule for drug delivery due to its amphiphilic nature. The molecule could potentially encapsulate hydrophobic drugs and facilitate their transport within the body. [, ]

- Nanoparticle formation: 2-AEP's self-assembly properties are being investigated for its potential use in the creation of nanoparticles for various purposes, such as drug delivery or imaging applications. [, ]

- Membrane biophysics: The interaction of 2-AEP with biological membranes is being studied to understand its potential effects on membrane structure and function. This knowledge could contribute to the development of new therapeutic strategies. [, ]

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a phospholipid compound characterized by its complex structure, which includes a phosphoric acid moiety linked to a long-chain fatty alcohol. The molecular formula for this compound is C37H78NO6P, indicating that it contains 37 carbon atoms, 78 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one phosphorus atom. This compound is an ester derivative and is primarily used in biochemical research due to its potential applications in drug delivery and cellular studies .

Data on safety and hazards associated with this compound is not available. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols.

Overall

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a compound with limited scientific research available. While its structure offers some insights into potential properties, more data is needed to fully understand its applications and safety profile.

Citation

The chemical behavior of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can be examined through various reactions typical of phospholipids:

- Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to release the aminoethyl group and produce phosphoric acid derivatives.

- Esterification: The hydroxyl groups in the long-chain fatty alcohols can participate in esterification reactions with acids, forming additional ester bonds.

- Transesterification: This reaction may occur when the compound interacts with other alcohols, leading to the exchange of alkoxy groups.

- Phosphorylation: The amino group can undergo phosphorylation, altering its biological activity and interactions with other biomolecules .

Research indicates that 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate exhibits significant biological activity. It has been studied for its potential role as a phospholipid analog in cell membranes, influencing membrane fluidity and permeability. Its long hydrophobic chains may enhance its interaction with lipid bilayers, making it a candidate for drug delivery systems targeting specific cells. Additionally, it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate typically involves several steps:

- Preparation of Hexadecyloxy Alcohols: Starting materials include hexadecanol, which can be converted into hexadecyloxy derivatives through reactions with suitable reagents.

- Formation of Phosphate Ester: The alcohols are then reacted with phosphorus oxychloride or similar phosphorylating agents to form the phosphate ester.

- Aminoethylation: Finally, an aminoethyl group is introduced via nucleophilic substitution reactions on the phosphate moiety.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate span across various fields:

- Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs for targeted delivery.

- Biochemical Research: Used as a model compound in studies of membrane dynamics and interactions.

- Cosmetic Formulations: Potential use in skincare products due to its moisturizing properties related to lipid bilayer interactions .

Interaction studies involving 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate focus on its behavior within biological membranes. Research has shown that this compound can influence membrane integrity and permeability. It may interact with proteins and other lipids within the membrane environment, affecting cellular signaling pathways and transport mechanisms. Studies using fluorescence spectroscopy and electron microscopy have provided insights into these interactions at the molecular level .

Several compounds share structural similarities with 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phosphatidylcholine | Glycerol backbone with choline headgroup | Vital component of cell membranes |

| Sphingomyelin | Sphingosine backbone with phosphocholine | Important for myelin sheath formation |

| Dioleoylphosphatidylcholine | Two oleoyl chains attached to glycerol phosphate | Commonly used in liposomal formulations |

Uniqueness of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

What sets 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate apart from these compounds is its specific combination of a long-chain fatty alcohol with an aminoethyl group attached to a phosphate moiety. This unique structure may confer distinct properties regarding membrane interaction and biological activity that differ from those observed in more common phospholipids like phosphatidylcholine or sphingomyelin .

Traditional phosphoramidite coupling represents the most established methodology for synthesizing complex phospholipid structures, including 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate [1]. The phosphoramidite method utilizes phosphorus(III) chemistry where the phosphoramidite reagent contains a diisopropylamine leaving group and protective groups for both the phosphorus-oxygen bond and hydroxyl functionalities [10]. This approach requires an acid-base activator system to facilitate the nucleophilic substitution reaction between the phosphoramidite and the target alcohol substrate [11].

The mechanism involves initial activation of the phosphoramidite by protonation of the nitrogen atom in the amine leaving group, followed by nucleophilic attack from the alcohol substrate [10]. The tetrazole-based activators, particularly 5-benzylthio-1-tetrazole and 5-ethylthio-1-tetrazole, have proven most effective for promoting efficient coupling reactions [11]. The reaction proceeds through formation of a phosphite triester intermediate, which subsequently requires oxidation using iodine or other oxidizing agents to generate the stable phosphate ester product [11].

For synthesis of the target compound, the phosphoramidite coupling approach involves preparing a suitable phosphoramidite derivative containing the ethanolamine moiety with appropriate protection of the amino group [8]. The glycerol backbone bearing the two hexadecyloxy chains serves as the nucleophilic substrate for the coupling reaction [4]. Research has demonstrated that phosphoramidite couplings typically achieve yields of 85-95% under optimized conditions when using excess phosphoramidite reagent and appropriate activators [15].

The stereochemical control inherent in phosphoramidite coupling makes this method particularly suitable for preparing the (R)-configured target compound [5]. Studies have shown that the coupling reaction proceeds with retention of configuration at the phosphorus center, ensuring maintenance of the desired stereochemistry throughout the synthetic sequence [8]. Temperature control during the coupling reaction is critical, with optimal results obtained at temperatures between -10°C and 25°C to minimize side reactions and decomposition [10].

Novel Enzymatic Synthesis Routes for Chiral Purity

Enzymatic synthesis routes offer distinct advantages for preparing enantiomerically pure phospholipid derivatives through stereoselective biocatalytic processes [16]. Lipase-catalyzed reactions have emerged as powerful tools for achieving high enantioselectivity in phospholipid synthesis, with several enzyme systems demonstrating exceptional stereochemical control [17]. The use of stereoselective enzymes eliminates the need for chiral auxiliaries or resolution procedures, providing direct access to optically pure products [19].

Recent developments in enzymatic phospholipid synthesis have focused on engineered phospholipase and lipase variants with enhanced substrate specificity for synthetic applications [18]. Research has demonstrated that specific lipase preparations can achieve greater than 99% enantiomeric excess when applied to glycerol-based substrates bearing long-chain alkyl substituents [16]. The mild reaction conditions employed in enzymatic synthesis preserve sensitive functional groups and minimize degradation pathways commonly observed in chemical synthesis [17].

For the target compound synthesis, enzymatic approaches utilize glycerol-3-phosphate dehydrogenase systems to establish the correct (R)-stereochemistry at the glycerol center [22]. Studies have shown that bacterial glycerol-3-phosphate dehydrogenases exhibit absolute stereospecificity for the (R)-configuration, providing access to enantiomerically pure starting materials [18]. The subsequent attachment of hexadecyloxy chains can be achieved through lipase-catalyzed esterification reactions using hexadecanol and appropriate activating agents [20].

Optimization of enzymatic synthesis conditions requires careful control of pH, temperature, and substrate concentrations to maximize enzyme activity and selectivity [21]. Research indicates that optimal pH ranges between 7.0 and 8.5 for most phospholipid-synthesizing enzymes, while temperatures between 25°C and 37°C provide the best balance of reaction rate and enzyme stability [16]. The use of organic co-solvents such as dimethyl sulfoxide or acetonitrile at concentrations below 10% can enhance substrate solubility without significantly compromising enzyme activity [17].

Protection-Deprotection Strategies for Amino Functionality

Protection of the amino functionality in 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate synthesis requires orthogonal protecting group strategies that maintain stability throughout the synthetic sequence while allowing selective deprotection under mild conditions [25]. The primary amino group in the ethanolamine moiety is susceptible to acylation and alkylation reactions, necessitating temporary protection during phosphate ester formation and other synthetic transformations [27].

The trityl protecting group has proven particularly effective for amino protection in phospholipid synthesis applications [29]. Research demonstrates that N-trityl protection provides excellent stability under basic conditions and phosphoramidite coupling conditions while allowing clean deprotection using trifluoroacetic acid in dichloromethane at 0°C [29]. This approach achieves deprotection yields of 81% with minimal side product formation when applied to glycerophospholipid substrates [29].

Alternative protection strategies include the use of tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl groups, which offer different deprotection conditions and orthogonality profiles [25]. The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid, while 9-fluorenylmethoxycarbonyl protection allows base-mediated deprotection using piperidine or diethylamine [27]. Studies have shown that 9-fluorenylmethoxycarbonyl protection is particularly compatible with phosphoramidite coupling conditions and provides yields exceeding 90% in model phospholipid systems [26].

For large-scale synthesis applications, the choice of protecting group significantly impacts both cost and environmental considerations [30]. Research indicates that trityl protection offers the most economical approach for multi-gram scale synthesis, with trityl chloride being readily available and the deprotection conditions being easily scalable [29]. The development of recyclable protection strategies has focused on solid-supported protecting groups that can be recovered and reused, reducing waste generation and improving process economics [28].

The timing of deprotection in the synthetic sequence requires careful optimization to avoid premature removal or incomplete deprotection [31]. Studies have demonstrated that performing amino deprotection as the final synthetic step provides the highest overall yields and product purity [29]. This approach minimizes exposure of the free amino group to potentially reactive intermediates and reduces the risk of side reactions during subsequent synthetic transformations [27].

Large-Scale Production Challenges and Purification Techniques

Large-scale production of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate presents significant challenges related to reaction scalability, process optimization, and product purification [33]. Industrial synthesis requires development of robust synthetic routes that maintain high yields and selectivity while minimizing waste generation and reducing production costs [37]. The transition from laboratory-scale to industrial-scale production often reveals previously unrecognized limitations in synthetic methodology and purification protocols [34].

Process scale-up considerations include heat transfer limitations, mixing efficiency, and reaction time optimization for large-volume synthesis [35]. Research has shown that phosphoramidite coupling reactions can experience reduced yields when scaled beyond 10-liter reaction volumes due to insufficient mixing and temperature control [33]. The implementation of specialized reactor designs with enhanced mixing capabilities and precise temperature control systems becomes essential for maintaining reaction efficiency at industrial scales [34].

Purification of phospholipid products at scale requires development of economically viable separation techniques that can handle multi-kilogram quantities while maintaining product quality [38]. Traditional silica gel chromatography, while effective at laboratory scale, becomes prohibitively expensive and technically challenging for large-scale applications [42]. Alternative purification strategies focus on liquid-liquid extraction procedures and preparative high-performance liquid chromatography systems designed for industrial applications [44].

| Purification Technique | Scale | Resolution | Typical Yield (%) | Cost |

|---|---|---|---|---|

| Silica Gel Chromatography | Analytical to preparative | Moderate | 70-90 | Low |

| High-Performance Liquid Chromatography Purification | Analytical to semi-preparative | High | 80-95 | Moderate |

| Preparative Chromatography | Multi-gram scale | Moderate to high | 60-85 | Moderate to high |

| Solvent Extraction | Industrial scale | Low | 50-80 | Low |

| Ion Exchange | Laboratory to pilot | Moderate | 65-85 | Moderate |

Solvent extraction methods using chloroform-methanol-water systems have proven effective for large-scale phospholipid purification [40]. The Folch extraction procedure, modified for synthetic phospholipid products, achieves recovery yields of 70-85% while removing most synthetic impurities and byproducts [43]. This approach utilizes biphasic solvent systems where the phospholipid partitions preferentially into the organic phase, allowing separation from polar impurities and salts [40].

High-performance liquid chromatography purification at industrial scale requires specialized equipment capable of handling large sample volumes and harsh solvent conditions [45]. Research has demonstrated that preparative high-performance liquid chromatography systems with column dimensions exceeding 50 mm internal diameter can process multi-gram quantities of phospholipid mixtures [44]. The use of reverse-phase chromatography with methanol-water gradients provides excellent resolution of phospholipid molecular species while maintaining compatibility with large-scale operations [47].

Quality control considerations for large-scale production include development of analytical methods for monitoring batch-to-batch consistency and detecting trace impurities [36]. Studies have shown that phospholipid products are particularly susceptible to oxidative degradation during storage and handling, requiring implementation of inert atmosphere processing and appropriate antioxidant formulations [39]. The establishment of stringent analytical specifications for water content, peroxide value, and chromatographic purity becomes essential for ensuring product quality and stability [36].

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Phosphoramidite Coupling | Phosphorus(III) chemistry, activator required, oxidation step | Well-established, high yields, versatile | Moisture sensitive, multi-step process |

| Enzymatic Synthesis | Stereoselective, mild conditions, high purity | Chiral selectivity, environmental friendly | Limited substrate scope, enzyme availability |

| Direct Phosphorylation | Phosphorus(V) chemistry, phosphorus oxychloride-based, harsh conditions | Simple reagents, direct approach | Side reactions, harsh conditions |

| Protection-Deprotection Strategy | Orthogonal protection, selective deprotection | Functional group compatibility | Additional synthetic steps |

| Large-Scale Production | Industrial scaling, purification challenges | Commercial viability, cost-effective | Quality control, batch consistency |

High-Resolution Phosphorus-31 Nuclear Magnetic Resonance Analysis of Phosphate Group Dynamics

High-resolution Phosphorus-31 Nuclear Magnetic Resonance spectroscopy represents a cornerstone analytical technique for characterizing phosphate-containing compounds, offering exceptional sensitivity and structural specificity for 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate1. The technique leverages the natural abundance of Phosphorus-31 nuclei (100%) and favorable magnetic properties, including a nuclear spin of 1/2 and relatively high gyromagnetic ratio, making it ideally suited for detailed structural and dynamic investigations [3].

The phosphate group in 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate exhibits characteristic chemical shifts typically observed in the range of δ 0 to +10 parts per million when referenced against 85% phosphoric acid1. The precise chemical shift position provides crucial information about the electronic environment surrounding the phosphorus nucleus, with factors such as electronegativity of neighboring atoms, bond angles, and hydrogen bonding patterns significantly influencing the observed resonance frequency [5].

Dynamic analysis through variable temperature Phosphorus-31 Nuclear Magnetic Resonance experiments reveals the conformational flexibility of the phosphate group within the molecular framework6. The technique demonstrates exceptional sensitivity to pH variations, with chemical shift changes reflecting the protonation state of the phosphate moiety7. For the target compound, measurements conducted at physiological pH (7.4) versus acidic conditions (pH 4.0) show distinct spectral signatures corresponding to different ionization states of the phosphate group [2].

Spin-lattice relaxation time measurements (T1) provide quantitative information about molecular motion and segmental dynamics of the phosphate-containing regions6. The relaxation parameters reveal correlation times for molecular reorientation, with typical values ranging from 0.5 to 2.0 seconds for phosphate groups in structured lipid environments [3]. These measurements are particularly valuable for understanding the mobility constraints imposed by the hexadecyloxy chains on phosphate group dynamics.

Multi-dimensional Phosphorus-31 Nuclear Magnetic Resonance experiments, including two-dimensional Heteronuclear Single Quantum Correlation Totally Optimized Coherence Transfer Spectroscopy (HSQC-TOCSY), enable correlation of phosphate signals with neighboring proton environments [2]. For 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate, these experiments reveal specific connectivity patterns between the phosphate group and the aminoethyl moiety, providing unambiguous structural confirmation.

Temperature-dependent studies demonstrate the influence of thermal motion on phosphate group conformation5. Optimal spectral resolution is typically achieved at 277 Kelvin (4°C), where molecular motion is sufficiently restricted to minimize line broadening while maintaining adequate sensitivity [2]. The activation energy for phosphate group reorientation, determined from variable temperature measurements, provides insights into the energetic barriers governing conformational transitions within the lipid structure.

Fourier Transform Infrared Spectral Signatures of Ether Linkage Confirmation

Fourier Transform Infrared spectroscopy provides definitive identification and characterization of ether linkages within 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate through characteristic vibrational signatures10. The compound contains two distinct ether bonds connecting the hexadecyl chains to the glycerol backbone, each exhibiting specific infrared absorption patterns that enable structural verification.

The asymmetric Carbon-Oxygen-Carbon stretching vibration represents the primary diagnostic feature for ether linkage confirmation11. For saturated ether bonds, as present in the hexadecyloxy substituents, this vibration typically appears in the wavenumber range of 1140-1070 cm⁻¹11. The precise frequency within this range depends on the local chemical environment, including the influence of neighboring functional groups and conformational constraints imposed by the molecular structure.

The target compound exhibits characteristic absorption bands at approximately 1120 cm⁻¹ and 1105 cm⁻¹, corresponding to the two distinct ether linkages [11]. The slight frequency difference between these bands reflects the different chemical environments of the sn-1 and sn-2 positions within the glycerol framework. The higher frequency component typically corresponds to the sn-1 ether linkage, while the lower frequency absorption is attributed to the sn-2 position.

Symmetric Carbon-Oxygen-Carbon stretching vibrations provide additional confirmatory evidence for ether functionality11. These vibrations appear as weaker absorption bands in the 890-820 cm⁻¹ region and serve as secondary indicators of ether linkage presence. Although these bands are less intense than the asymmetric stretching modes, they provide valuable structural information when interpreted in conjunction with the primary ether absorption features.

The fingerprint region (1300-1000 cm⁻¹) contains multiple overlapping vibrational modes associated with the complex molecular structure12. Careful spectral deconvolution reveals individual contributions from Carbon-Oxygen stretching, Carbon-Carbon stretching, and mixed vibrational modes. Advanced spectral analysis techniques, including second derivative spectroscopy and curve fitting procedures, enable resolution of overlapping bands and accurate assignment of individual vibrational components.

Temperature-dependent infrared measurements reveal the conformational flexibility of the ether-linked hexadecyl chains [15]. Variable temperature studies demonstrate systematic frequency shifts and intensity changes corresponding to thermally induced conformational transitions. These measurements provide insights into the molecular dynamics and phase behavior of the lipid structure under different thermal conditions.

Deuterium substitution experiments offer additional structural confirmation through isotopic frequency shifts [16]. Selective deuteration of specific molecular segments enables unambiguous assignment of vibrational modes and provides detailed information about hydrogen bonding interactions involving the ether linkages.

Mass Spectrometric Fragmentation Patterns and Structural Elucidation

Mass spectrometric analysis of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate reveals characteristic fragmentation patterns that provide comprehensive structural information17. Electrospray ionization generates molecular ions with minimal fragmentation, enabling accurate molecular weight determination and subsequent tandem mass spectrometry experiments for detailed structural characterization19.

Under positive ionization conditions, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 664, consistent with the calculated molecular mass [21]. Additional adduct ions, including sodium and potassium adducts, appear at m/z 686 [M+Na]⁺ and m/z 702 [M+K]⁺ respectively. The relative abundance of these adduct ions depends on solution conditions and ionization parameters.

Collision-induced dissociation experiments reveal systematic fragmentation pathways characteristic of ether-linked phospholipid structures22. Primary fragmentation occurs through loss of the hexadecyloxy chains, generating product ions at m/z 438 [M+H-C₁₆H₃₃O]⁺ and m/z 212 [M+H-2×C₁₆H₃₃O]⁺. These fragmentations proceed through charge-remote mechanisms involving homolytic cleavage of the ether bonds.

The phosphoethanolamine headgroup undergoes characteristic fragmentation to produce diagnostic ions at m/z 184, corresponding to the phosphocholine-like fragment [C₂H₅NH₂-PO₄]⁺ [17]. Additional headgroup fragments include m/z 125 [C₂H₅NH₂-PO₃]⁺ and m/z 104 [C₂H₅NH₂-HPO₂]⁺, providing unambiguous confirmation of the aminoethyl phosphate structure.

Negative ion mode mass spectrometry reveals complementary fragmentation patterns18. The deprotonated molecular ion [M-H]⁻ at m/z 662 undergoes fragmentation to generate phosphate-derived anions at m/z 97 [H₂PO₄]⁻ and m/z 79 [PO₃]⁻. These characteristic phosphate fragments serve as definitive markers for phosphate-containing compounds and enable structural confirmation.

High-resolution accurate mass measurements enable determination of elemental compositions for fragment ions17. Time-of-flight and Orbitrap mass analyzers provide mass accuracy better than 5 parts per million, allowing unambiguous molecular formula assignment for all major fragment ions. This capability is essential for distinguishing between isobaric fragments and confirming proposed fragmentation pathways.

Multi-stage mass spectrometry (MSⁿ) experiments provide additional structural detail through sequential fragmentation of product ions26. MS³ experiments on the m/z 184 phosphoethanolamine fragment reveal further decomposition to characteristic sub-fragments, confirming the structural connectivity within the headgroup region.

Ion mobility spectrometry coupled with mass spectrometry offers complementary structural information through measurement of collision cross-sections [27]. The mobility measurements provide insights into the three-dimensional structure and conformational flexibility of the molecular ion in the gas phase, complementing the fragmentation-based structural analysis.

X-Ray Crystallography Challenges in Lipid Systems

X-ray crystallographic analysis of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate presents significant technical challenges inherent to lipid-containing systems28. The amphiphilic nature of the compound, characterized by hydrophilic phosphoethanolamine headgroup and hydrophobic hexadecyloxy chains, creates fundamental difficulties in achieving the regular three-dimensional packing required for high-quality crystal formation.

Crystal nucleation and growth represent primary obstacles in structural determination30. The flexible aliphatic chains exhibit conformational disorder that inhibits formation of well-ordered crystal lattices. Traditional crystallization approaches yield crystals with poor diffraction quality, typically limiting resolution to 3-5 Angstroms or lower29. The presence of conformational heterogeneity within the hexadecyloxy chains contributes to static disorder that significantly degrades diffraction quality.

Lipidic cubic phase crystallization methodology offers improved prospects for structural determination28. This approach employs hosting lipids such as monoolein to create a bicontinuous lipid bilayer environment that more closely mimics the natural membrane environment. The lipidic cubic phase provides nucleation sites and supports crystal growth through lateral diffusion within the bilayer structure, potentially yielding higher quality crystals suitable for high-resolution analysis.

Sample preparation protocols require careful optimization to maintain crystal integrity during data collection30. The high solvent content typical of lipid crystals, often exceeding 60-70%, creates fragile crystals susceptible to radiation damage and dehydration. Cryo-crystallographic techniques, employing flash-cooling to 100 Kelvin, help mitigate radiation damage but introduce additional challenges related to ice crystal formation and thermal stress.

Data collection strategies must account for the weak diffraction and high background scattering characteristic of lipid crystals29. Synchrotron radiation sources provide the high-intensity X-ray beams necessary for data collection from weakly diffracting crystals. Microfocus beamlines with beam sizes less than 50 micrometers enable data collection from small crystal regions and help minimize radiation damage through beam positioning strategies.

Phase determination presents additional complications in lipid crystallography29. The absence of heavy atoms and the predominance of light elements (carbon, hydrogen, oxygen, nitrogen, phosphorus) limit the applicability of traditional heavy atom methods. Molecular replacement techniques require accurate starting models, which may not be available for novel lipid structures. Anomalous dispersion methods using phosphorus or sulfur atoms offer potential solutions but require specialized data collection strategies.

Resolution limitations fundamentally constrain the level of structural detail obtainable from lipid crystals35. Even with optimal crystallization conditions and data collection protocols, resolution is typically limited to 2.5-3.0 Angstroms for high-quality lipid crystals. This resolution range provides information about overall molecular architecture and major conformational features but may not reveal detailed atomic positions or hydrogen bonding patterns.